1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a piperidine ring and a triazole ring
Preparation Methods
The synthesis of 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. Industrial production methods may involve multi-step synthesis starting from commercially available precursors, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the ring.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound also contains a piperidine ring but lacks the triazole moiety, resulting in different chemical and biological properties.
4-(4-Methylpiperidin-1-yl)aniline:
[3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: These compounds contain both piperidine and indole moieties, offering unique pharmacological profiles.
The uniqueness of this compound lies in its combination of the piperidine and triazole rings, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-12-4-2-7(3-5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
BBDIRAUUMRWLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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